(4-Bromophenyl)(thiazol-2-yl)methanol
Overview
Description
(4-Bromophenyl)(thiazol-2-yl)methanol is an organic compound with the molecular formula C10H8BrNOS. It is characterized by the presence of a bromophenyl group and a thiazolyl group attached to a methanol moiety.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii
Mode of Action
Some thiazole compounds have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that (4-Bromophenyl)(thiazol-2-yl)methanol might have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
Given the potential interaction with dna and topoisomerase ii, it is plausible that this compound could affect dna replication and cell cycle progression
Result of Action
Based on the potential mode of action, it can be hypothesized that this compound may induce dna damage and cell death
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol typically involves the reaction of 4-bromobenzaldehyde with thiazole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to yield the desired product .
Industrial Production Methods:
Properties
IUPAC Name |
(4-bromophenyl)-(1,3-thiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQRNBMHNPHGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=CS2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565918 | |
Record name | (4-Bromophenyl)(1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356552-30-2 | |
Record name | (4-Bromophenyl)(1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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